molecular formula C17H12Cl2N6O2 B12704536 5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile CAS No. 85959-54-2

5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile

Cat. No.: B12704536
CAS No.: 85959-54-2
M. Wt: 403.2 g/mol
InChI Key: HGLPNDWEQAUTET-UHFFFAOYSA-N
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Description

5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields, including dyeing, pharmaceuticals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where the pyrazole ring reacts with a dichlorobenzene derivative.

    Azo Coupling Reaction: The key step in the synthesis is the azo coupling reaction, where the pyrazole derivative is reacted with a diazonium salt to form the azo compound.

    Formation of the Nicotinonitrile Derivative: The final step involves the reaction of the azo compound with a suitable nitrile derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and azo groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group can yield the corresponding hydrazo compound, which can further undergo cleavage to form amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazo compounds and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including oxidative stress pathways, apoptosis, and cell signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Known for their antimicrobial and anticancer activities.

    1,3,4-Thiadiazole Derivatives: Exhibits similar pharmacological properties and is used in drug design.

    Azo Dyes: Widely used in the dyeing industry and have similar structural features.

Uniqueness

The uniqueness of 5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

85959-54-2

Molecular Formula

C17H12Cl2N6O2

Molecular Weight

403.2 g/mol

IUPAC Name

5-[[1-(3,4-dichlorophenyl)pyrazol-3-yl]diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile

InChI

InChI=1S/C17H12Cl2N6O2/c1-9-11(8-20)16(26)24(2)17(27)15(9)22-21-14-5-6-25(23-14)10-3-4-12(18)13(19)7-10/h3-7,26H,1-2H3

InChI Key

HGLPNDWEQAUTET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=NN(C=C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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